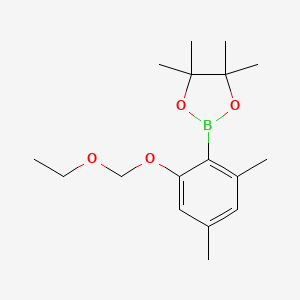
2-(Ethoxymethoxy)-4,6-dimethylphenylboronic Acid Pinacol Ester
Description
2-(Ethoxymethoxy)-4,6-dimethylphenylboronic acid pinacol ester is a boronic ester commonly used in organic synthesis. Boronic esters are valuable intermediates in various chemical reactions, particularly in the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds . This compound is characterized by its stability and reactivity, making it a useful building block in the synthesis of complex organic molecules.
Properties
Molecular Formula |
C17H27BO4 |
|---|---|
Molecular Weight |
306.2 g/mol |
IUPAC Name |
2-[2-(ethoxymethoxy)-4,6-dimethylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C17H27BO4/c1-8-19-11-20-14-10-12(2)9-13(3)15(14)18-21-16(4,5)17(6,7)22-18/h9-10H,8,11H2,1-7H3 |
InChI Key |
OWWRQFJQGQYBCZ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2OCOCC)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethoxymethoxy)-4,6-dimethylphenylboronic acid pinacol ester typically involves the reaction of 2-(Ethoxymethoxy)-4,6-dimethylphenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction is usually carried out under mild conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistency and efficiency. The use of high-purity reagents and advanced purification techniques is essential to obtain the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
2-(Ethoxymethoxy)-4,6-dimethylphenylboronic acid pinacol ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester into different boronic compounds.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various boronic acids, boronic esters, and other functionalized derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Scientific Research Applications
2-(Ethoxymethoxy)-4,6-dimethylphenylboronic acid pinacol ester has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Ethoxymethoxy)-4,6-dimethylphenylboronic acid pinacol ester involves its ability to form stable complexes with various substrates. The boronic ester group can interact with nucleophiles, electrophiles, and radicals, facilitating a wide range of chemical transformations. The compound’s reactivity is attributed to the boron atom’s ability to form reversible covalent bonds with other atoms and molecules .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid pinacol ester: Similar in structure but lacks the ethoxymethoxy and dimethyl groups.
2-Ethoxyvinylboronic acid pinacol ester: Contains an ethoxyvinyl group instead of the ethoxymethoxy group.
2-Aminophenylboronic acid pinacol ester: Contains an amino group instead of the ethoxymethoxy group.
Uniqueness
2-(Ethoxymethoxy)-4,6-dimethylphenylboronic acid pinacol ester is unique due to its specific functional groups, which provide distinct reactivity and stability. The ethoxymethoxy and dimethyl groups enhance its solubility and compatibility with various solvents and reaction conditions, making it a versatile reagent in organic synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


